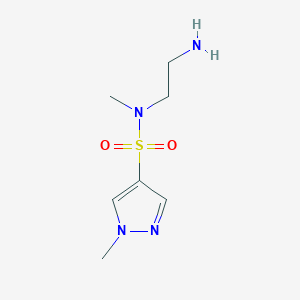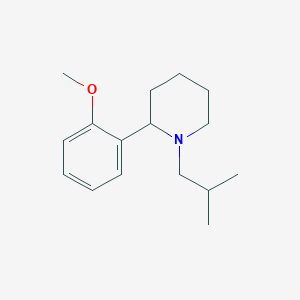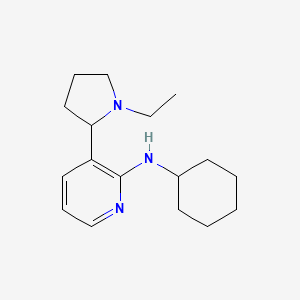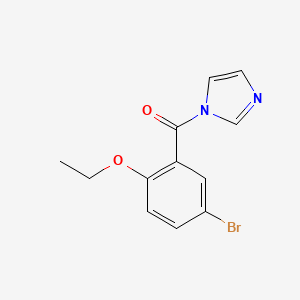
2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the sulfonamide group further enhances its potential for various pharmacological uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-methylthiazole with cyclopentylamine and a sulfonating agent such as chlorosulfonic acid. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further optimize the process, ensuring scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or alcohols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alcohols; reactions often require a catalyst such as a base (e.g., triethylamine) and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiazole derivatives
Aplicaciones Científicas De Investigación
2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. Additionally, the thiazole ring can interact with nucleic acids, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylthiazole: Lacks the sulfonamide group but shares the thiazole core structure.
N-Cyclopentyl-4-methylthiazole-5-sulfonamide: Similar structure but without the amino group.
2-Amino-N-cyclopentylthiazole: Similar structure but lacks the methyl and sulfonamide groups.
Uniqueness
2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide is unique due to the combination of the thiazole ring, cyclopentyl group, and sulfonamide moiety. This unique structure contributes to its diverse biological activities and potential applications in various fields. The presence of the sulfonamide group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C9H15N3O2S2 |
|---|---|
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
2-amino-N-cyclopentyl-4-methyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S2/c1-6-8(15-9(10)11-6)16(13,14)12-7-4-2-3-5-7/h7,12H,2-5H2,1H3,(H2,10,11) |
Clave InChI |
RGJHJRBOHQGWDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)S(=O)(=O)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)












